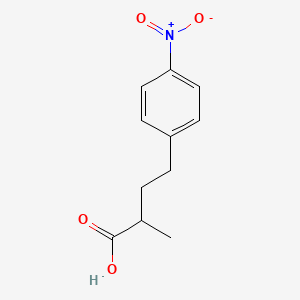

2-Methyl-4-(4-nitrophenyl)butanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Methyl-4-(4-nitrophenyl)butanoic acid” is a chemical compound with the molecular formula C11H13NO4 . It is also known by other names such as “4-Nitrophenyl butyrate”, “Butanoic acid, 4-nitrophenyl ester”, and "Methyl 4-(4-nitrophenyl)butanoate" . This compound is a key intermediate in the synthesis of indobufen, a new generation of anti-platelet aggregation agents .

Synthesis Analysis

The synthesis of “this compound” involves several steps. One method involves the use of microbial cells of cyanogen hydrolase bacillus subtilis when cyano is hydrolyzed to prepare 2-(4-nitrophenyl) butyric acid . Another method involves the protodeboronation of pinacol boronic esters .Molecular Structure Analysis

The molecular structure of “this compound” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java .科学的研究の応用

Micro-Reactor Applications in Chemical Processes

Research on the two-phase alkaline hydrolysis of 4-nitrophenyl acetate in various micro-reactors provides insight into liquid–liquid flow regimes and mass transfer rates, which are crucial for optimizing chemical reactions in pharmaceutical and chemical manufacturing processes. This study showcases the potential for utilizing similar nitrophenyl-based compounds in micro-reactor systems to enhance reaction efficiencies and product yields (Plouffe, Roberge, & Macchi, 2016).

Metabolic Pathways and Enzyme Inhibition Studies

Investigations into the metabolism of tobacco-specific nitrosamines and their inhibition by compounds like phenethyl isothiocyanate shed light on the enzymatic processes involved in the activation and detoxification of carcinogenic compounds. This research can inform the development of chemopreventive agents targeting specific metabolic pathways, potentially relevant for compounds structurally related to 2-Methyl-4-(4-nitrophenyl)butanoic acid (Smith, Guo, Guengerich, & Yang, 1996).

Solubility and Partition Coefficient Studies

The Abraham model correlations for solute transfer into 2-ethoxyethanol from water and the gas phase, including compounds with nitrophenyl groups, provide essential data for understanding the solubility and partitioning behavior of organic compounds in different solvents. Such data are vital for predicting the environmental fate, bioavailability, and pharmacokinetics of new chemicals and drugs (Hart, Grover, Zettl, Koshevarova, Zhang, Dai, Acree, Sedov, Stolov, & Abraham, 2015).

Analytical Method Development for Compound Detection

The development of liquid chromatography–tandem mass spectrometry methods for determining specific nitrosamine metabolites in biological samples exemplifies the importance of analytical techniques in monitoring exposure to hazardous substances. Similar methodologies could be applied to detect and quantify this compound or its metabolites in environmental and biological matrices, contributing to safety assessments and toxicological studies (Yao, Yang, Guan, Liu, Zheng, Wang, Zhu, & Zhang, 2012).

Safety and Hazards

特性

IUPAC Name |

2-methyl-4-(4-nitrophenyl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-8(11(13)14)2-3-9-4-6-10(7-5-9)12(15)16/h4-8H,2-3H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOLSYAGYMVTEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-3-morpholin-4-yl-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2662965.png)

![4-[(Furan-2-ylmethyl)-amino]-phenol](/img/structure/B2662966.png)

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methyl-N-phenylacetamide](/img/structure/B2662970.png)

![1-ethyl-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2662971.png)

![Methyl 2-(isopropylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2662972.png)

![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2662975.png)